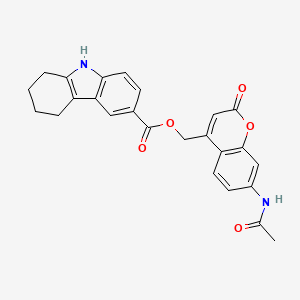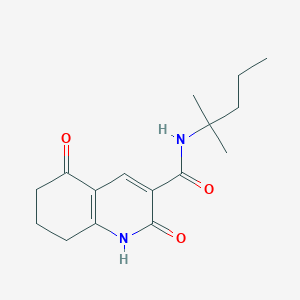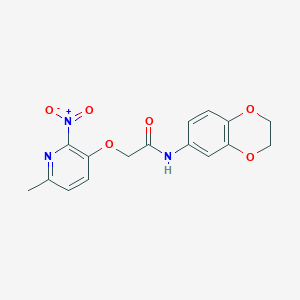![molecular formula C13H15F3N2OS B7681355 1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone](/img/structure/B7681355.png)
1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide-based inhibitor that has been used in the development of drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone involves the inhibition of enzymes that are involved in the progression of diseases. It works by binding to the active site of the enzyme, thereby preventing the enzyme from carrying out its function.
Biochemical and Physiological Effects
1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone in lab experiments is its specificity. It is highly specific to the enzyme it inhibits, which reduces the risk of off-target effects. However, one of the limitations is its potency. It may not be potent enough to inhibit the enzyme at the required concentration, which may affect the results of the experiment.
Direcciones Futuras
There are several future directions in the use of 1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone. One of the future directions is the development of more potent inhibitors that can effectively inhibit the enzyme at lower concentrations. Another direction is the use of 1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone in combination with other drugs to enhance its efficacy. Additionally, the use of 1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone in the treatment of other diseases is also a potential future direction.
Conclusion
In conclusion, 1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone is a chemical compound that has significant potential in scientific research. Its specificity and mechanism of action make it a valuable tool in the development of drugs for the treatment of various diseases. However, its potency may be a limitation in lab experiments. The future directions in the use of 1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone are promising and may lead to the development of more effective drugs for the treatment of diseases.
Métodos De Síntesis
1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone can be synthesized through a multi-step process. The first step involves the reaction of 2-mercapto-5-(trifluoromethyl)pyridine with ethyl 2-bromoacetate to form ethyl 2-(2-mercapto-5-(trifluoromethyl)pyridin-3-yl)acetate. This intermediate is then reacted with piperidine to form 1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone.
Aplicaciones Científicas De Investigación
1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone has been widely used in scientific research as a tool for the development of drugs for the treatment of various diseases. It has been used as an inhibitor in the development of drugs for the treatment of cancer, inflammation, and infectious diseases.
Propiedades
IUPAC Name |
1-piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2OS/c14-13(15,16)10-4-5-11(17-8-10)20-9-12(19)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXDZEQOVFZPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-(3-fluoroanilino)-2-oxo-ethyl]-N-methyl-2-oxo-acetamide](/img/structure/B7681280.png)
![N-[2-[2-(1,3-benzothiazol-2-yl)-2-cyanoacetyl]phenyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B7681290.png)
![1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol](/img/structure/B7681298.png)
![N-[1-(1H-indazole-3-carbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7681301.png)

![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(1,2,5-trimethylpyrrol-3-yl)ethanone](/img/structure/B7681329.png)
![1-[2-(2-Fluorophenoxy)ethyl]-2-(naphthalen-2-yloxymethyl)benzimidazole](/img/structure/B7681330.png)
![2-methoxy-N-[4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl]benzamide](/img/structure/B7681342.png)

![6-[(Dimethylsulfamoylamino)methyl]-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran](/img/structure/B7681361.png)
![1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-4-ylurea](/img/structure/B7681369.png)
![1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-2-ylurea](/img/structure/B7681373.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine](/img/structure/B7681381.png)